molecular formula C9H11N B1590508 (r)-2-Benzyl-aziridine CAS No. 77184-95-3

(r)-2-Benzyl-aziridine

Cat. No. B1590508
CAS RN: 77184-95-3
M. Wt: 133.19 g/mol
InChI Key: LKQAJXTWYDNYHK-SECBINFHSA-N
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Description

®-2-Benzyl-aziridine is a heterocyclic organic compound with the following structure:


!Molecular Structure)



Synthesis Analysis

The synthesis of ®-2-Benzyl-aziridine involves the cyclization of an appropriate precursor. Methods include ring-closing reactions using aziridination reagents or metal-catalyzed processes.



Molecular Structure Analysis

The aziridine ring in ®-2-Benzyl-aziridine is a three-membered cyclic amine. It exhibits strained geometry due to the bond angles and ring tension.



Chemical Reactions Analysis

®-2-Benzyl-aziridine can undergo ring-opening reactions , nucleophilic substitutions, and other transformations typical of aziridines.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the substituents.

  • Solubility : Soluble in organic solvents.

  • Stability : Sensitive to moisture and heat.


Scientific Research Applications

  • Pharmaceutical Research

    • Compounds like “®-2-Benzyl-aziridine” could be used in drug discovery and development. They might be used to synthesize new drugs or modify the properties of existing ones .
    • The outcomes could include the discovery of new drugs or improvements in the efficacy, safety, or stability of existing drugs .
  • Material Science

    • The results could include the creation of new materials with applications in various industries .
  • Biochemistry

    • The outcomes could include new insights into biochemical processes, which could have implications for understanding disease or developing new treatments .
  • Environmental Science

    • The results could include improved methods for detecting or removing pollutants, or new insights into environmental chemistry .
  • Agriculture

    • The outcomes could include the development of more effective or environmentally friendly agricultural chemicals .
  • Food Industry

    • The results could include improved food quality, safety, or longevity .
  • Data Science

    • Compounds like “®-2-Benzyl-aziridine” could be used in data science for statistical computations and analyses .
    • The outcomes could include new insights into biochemical processes, which could have implications for understanding disease or developing new treatments .
  • IT Sector

    • Such compounds could be used in the IT sector for building statistical computing tools and data handling products .
    • The results could include the creation of new materials with applications in various industries .
  • Genetics and Bioinformatics

    • Compounds like “®-2-Benzyl-aziridine” could be used in genetics and bioinformatics for crunching the data gathered in pre-clinical trials and determining how safe a drug is .
    • The outcomes could include new insights into biochemical processes, which could have implications for understanding disease or developing new treatments .
  • Marketing Planning

    • Such compounds could be used in marketing planning, targeted advertising, sales modeling, and financial data processing .
    • The results could include improved food quality, safety, or longevity .
  • Banking

    • Compounds like “®-2-Benzyl-aziridine” could be used in banking for credit risk modeling and other forms of risk analytics .
    • The outcomes could include the development of more effective or environmentally friendly agricultural chemicals .
  • Epidemiology

    • Such compounds could be used in epidemiology to predict how a disease will spread in a pandemic .
    • The results could include improved food quality, safety, or longevity .

Safety And Hazards


  • Corrosive : May cause skin and eye irritation.

  • Toxic : Inhalation or ingestion can be harmful.

  • Flammable : Handle with care.


Future Directions

Research on ®-2-Benzyl-aziridine should explore:



  • Functionalization : Develop new derivatives with tailored properties.

  • Applications : Investigate potential uses in drug synthesis or materials science.


Please note that this analysis is based on existing knowledge, and further research may yield additional insights. If you need more detailed information, consider referring to relevant scientific papers12.


properties

IUPAC Name

(2R)-2-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAJXTWYDNYHK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503276
Record name (2R)-2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-Benzyl-aziridine

CAS RN

77184-95-3
Record name (2R)-2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77184-95-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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